N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide
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Overview
Description
N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some indole derivatives may inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . .
Result of Action
The result of a compound’s action can be observed at the molecular, cellular, and physiological levels. For indole derivatives, these effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.
Formation of the Acetamide Group: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide: Unique due to its specific substitution pattern and potential biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
5-chloro-2-methylindole: A simpler indole derivative with a chlorine atom and a methyl group.
Uniqueness
This compound is unique due to its combination of a chloro-substituted indole core, a methylethoxy group, and an acetamide group
Properties
IUPAC Name |
N-[5-chloro-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-12(2)26-16-7-4-14(5-8-16)11-23-18-9-6-15(21)10-17(18)19(20(23)25)22-13(3)24/h4-10,12,19H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVXFVPXWZZBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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